Methyl 4-pyridylacetate

説明

Methyl 4-pyridylacetate is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Methyl 4-Pyridinylacetate, also known as methyl 2-pyridin-4-ylacetate, Methyl 4-pyridylacetate, or Methyl 2-(pyridin-4-yl)acetate, is a chemical compound with the molecular formula C8H9NO2 . The understanding of its mechanism of action is still under investigation, and the information available is limited. Here is a summary of what is currently known:

生物活性

Methyl 4-pyridylacetate (MPA) is an organic compound with significant applications in both synthetic chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a valuable compound for studying enzyme mechanisms and developing pharmaceuticals. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

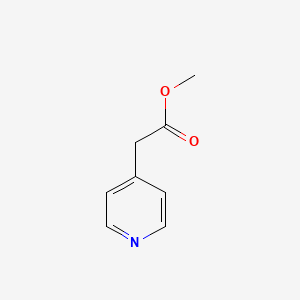

Chemical Structure and Properties

This compound has the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is characterized by a pyridine ring substituted with an acetate group, which influences its reactivity and biological interactions.

The biological activity of MPA is primarily attributed to its role as a substrate in enzymatic reactions. It undergoes hydrolysis to yield 4-pyridylacetic acid, which can then participate in further biochemical pathways. The ester bond in MPA makes it susceptible to hydrolysis, particularly in alkaline conditions, which enhances its reactivity in biological systems.

Enzymatic Interactions

MPA has been studied for its interactions with various enzymes:

- Enzyme Mechanisms : MPA serves as a model compound for investigating the mechanisms of serine hydrolases, where it acts as an acyl donor in transesterification reactions.

- Ligand Binding : It has been utilized as a ligand in biochemical assays to study binding affinities and enzyme kinetics.

Biological Activity

Research indicates that MPA exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of MPA possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

- Antiviral Properties : Some derivatives have demonstrated potential antiviral activity, particularly against HIV-1 .

- Cytotoxic Effects : MPA and its derivatives have been tested for cytotoxicity against cancer cell lines, showing varying degrees of effectiveness .

Synthesis and Derivatives

The synthesis of this compound typically involves the esterification of 4-pyridylacetic acid with methanol. Various synthetic routes have been explored to enhance yield and purity, including:

- Alkaline Hydrolysis : The rate of hydrolysis is significantly influenced by solvent polarity, with dipolar aprotic solvents like DMSO enhancing the reaction rate .

- Substitution Reactions : MPA can undergo nucleophilic substitution reactions to form various derivatives that may exhibit enhanced biological activities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several MPA derivatives against common bacterial strains. The results indicated that certain modifications to the pyridine ring significantly enhanced antibacterial activity. For instance, compounds with electron-withdrawing groups showed improved potency against resistant strains.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| MPA | Moderate | Low |

| Derivative A | High | Moderate |

| Derivative B | Low | High |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, MPA was tested against acetylcholinesterase (AChE). The results suggested that MPA acts as a reversible inhibitor, providing insights into its potential use in treating neurodegenerative diseases.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

科学的研究の応用

Medicinal Chemistry

Methyl 4-pyridylacetate is utilized in medicinal chemistry for synthesizing various bioactive compounds. It serves as a precursor for the development of potent inhibitors targeting monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters. A study demonstrated that derivatives of this compound exhibit significant inhibition of monoamine oxidase A, indicating potential therapeutic applications in treating mood disorders .

Organic Synthesis

In organic synthesis, this compound is employed as a building block for synthesizing complex molecules. For instance, it has been successfully condensed with tryptamine to form novel indole derivatives, showcasing its versatility in producing compounds with diverse biological activities .

Neuropharmacology

The compound has been investigated for its neuropharmacological properties. Specifically, it has been studied as a substrate for various neurotransmitter transporters, including dopamine and serotonin transporters. This research is vital for understanding its role in neurological conditions such as Parkinson's disease and depression .

Chemical Reactions

This compound participates in several chemical reactions, including esterification and acylation processes. These reactions are essential for synthesizing other pyridine derivatives that have applications in pharmaceuticals and agrochemicals.

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of monoamine oxidase inhibitors |

| Organic Synthesis | Building block for complex molecule synthesis |

| Neuropharmacology | Substrate for neurotransmitter transporters |

| Chemical Reactions | Esterification and acylation processes |

Case Study 1: Inhibition of Monoamine Oxidase A

A study focused on synthesizing derivatives from this compound revealed that certain compounds exhibited time-dependent inhibition of monoamine oxidase A. This finding suggests potential applications in developing antidepressants or mood stabilizers .

Case Study 2: Synthesis of Indole Derivatives

Research demonstrated the successful reaction between this compound and tryptamine to yield novel indole derivatives. These derivatives displayed promising biological activities, highlighting the compound's utility in creating new therapeutic agents .

化学反応の分析

Decarboxylative Trifluoromethylthiolation

Methyl 4-pyridylacetate undergoes decarboxylative trifluoromethylthiolation using N-(trifluoromethylthio)dibenzenesulfonimide (6 ) under optimized conditions (Table 1). The reaction proceeds via a one-pot saponification-decarboxylation mechanism:

- Saponification : Treatment with LiOH in MeOH/H₂O converts the methyl ester to lithium 4-pyridylacetate.

- Decarboxylative Trifluoromethylthiolation : The lithium salt reacts with 6 in THF with molecular sieves (4 Å) at room temperature, yielding 4-(trifluoromethylthiomethyl)pyridine (12 ) via an N-trifluoromethylthio-4-alkylidene-1,4-dihydropyridine intermediate .

| Entry | Reagent | Solvent | Time (h) | Yield of 12 (%) |

|---|---|---|---|---|

| 1 | 6 | THF | 8 | 29 |

Key Observations :

- The 4-pyridyl isomer exhibits lower reactivity (29% yield) compared to the 2-pyridyl analog (85% yield), likely due to steric and electronic effects .

- No product forms with 3-pyridylacetates, highlighting positional sensitivity .

Condensation Reactions

This compound participates in condensation reactions, albeit with variable efficiency:

- With Sodium Ethoxide : Reacts to form 1,3-di(4-pyridinyl)acetone, but yields are poor (2%) due to competing side reactions .

- Alternative Method : Using 4-(bromomethyl)pyridine and n-butyllithium improves yields (5% after optimization), though challenges remain in purification .

Alkaline Hydrolysis

The ester undergoes hydrolysis in basic media to form 4-pyridylacetic acid. Kinetic studies reveal:

- Rate Enhancement : The electron-withdrawing pyridyl group accelerates hydrolysis compared to non-heterocyclic esters (e.g., ethyl phenylacetate) .

- Mechanism : Proceeds via nucleophilic attack by hydroxide, forming a tetrahedral intermediate that collapses to release methanol .

Radical Reactions

While less studied than its 2-pyridyl counterpart, this compound can engage in radical-mediated trifluoromethylthiolation using AgNO₃ and TMSCl in DMF . Yields are moderate (30–40%), suggesting potential for optimization.

Table 1: Optimization of Decarboxylative Trifluoromethylthiolation

| Condition | Detail |

|---|---|

| Solvent | THF |

| Additive | Molecular sieves (4 Å) |

| Temperature | Room temperature |

| Yield (4-pyridyl) | 29% |

Table 2: Hydrolysis Kinetics of this compound

| Substrate | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| This compound | 0.45 |

| Ethyl Phenylacetate | 0.12 |

特性

IUPAC Name |

methyl 2-pyridin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKQLMMQYVXILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183945 | |

| Record name | Methyl 4-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29800-89-3 | |

| Record name | 4-Pyridineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29800-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-pyridylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029800893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Methyl 4-pyridylacetate influence its rate of hydrolysis in different solvent mixtures?

A: Research suggests that the rate of alkaline hydrolysis of this compound is significantly influenced by the solvent environment [, ]. Specifically, the rate is enhanced when transitioning from protic solvents like water or ethanol to dipolar aprotic solvents like dimethyl sulfoxide (DMSO). This enhancement is attributed to the solvation of the ester molecule (this compound) by DMSO, highlighting the importance of non-electrolyte solvation in such reactions [].

Q2: What is the significance of the proposed E1cb mechanism for the hydrolysis of this compound?

A: While traditional ester hydrolysis often follows a BAC2 mechanism, the research suggests that this compound may undergo hydrolysis via an E1cb (Elimination Unimolecular conjugate base) route []. This mechanism involves the formation of a carbanion intermediate stabilized by the adjacent pyridine ring. The proposed E1cb mechanism provides a new perspective on the reactivity of this compound and highlights the influence of the heterocyclic ring on its chemical behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。